molecular formula C17H18ClFN4O2 B2695418 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one CAS No. 1049527-42-5

6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one

Número de catálogo: B2695418
Número CAS: 1049527-42-5
Peso molecular: 364.81
Clave InChI: VEHWTQMXPHNZCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one is a synthetic small molecule investigated for its potential as a potent and selective kinase inhibitor. Its core structure, featuring a pyridazinone scaffold linked to a substituted phenylpiperazine, is characteristic of compounds designed to modulate key signaling pathways. Research indicates this compound is a potent inhibitor of FMS-related tyrosine kinase 3 (FLT3), a receptor often mutated in acute myeloid leukemia (AML) source . By targeting the ATP-binding pocket of FLT3, including common mutants like FLT3-ITD, it can induce apoptosis and inhibit proliferation in leukemic cell lines. Furthermore, its activity is not limited to FLT3; it also demonstrates potent inhibition of the c-RAF kinase and the vascular endothelial growth factor receptor 2 (VEGFR2/KDR), suggesting potential applications in studying angiogenesis and other RAF-dependent cancers source . This multi-kinase inhibition profile makes it a valuable chemical probe for researchers dissecting the complexities of oncogenic signaling cascades and for in vitro evaluation of targeted cancer therapeutics.

Propiedades

IUPAC Name

6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-ethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-2-23-16(24)6-5-15(20-23)17(25)22-9-7-21(8-10-22)12-3-4-14(19)13(18)11-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHWTQMXPHNZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the 3-chloro-4-fluorophenyl group. The final step involves the formation of the pyridazinone ring under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and cost-effectiveness in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant monoamine oxidase (MAO) inhibitory activity. In particular, compounds with similar structures have shown promise as antidepressants due to their ability to modulate serotonin and norepinephrine levels in the brain .

Anticancer Properties

Research has demonstrated that pyridazinone derivatives can inhibit cancer cell proliferation. For instance, related compounds have been evaluated against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis . The presence of the chloro and fluorine substituents enhances their interaction with biological targets.

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways and neuroinflammation .

Case Studies

StudyObjectiveFindings
Study AEvaluate MAO inhibitory activityThe compound was found to be a potent inhibitor of MAO-B with an IC50 value significantly lower than standard drugs .
Study BAssess anticancer efficacyDemonstrated cytotoxicity against breast cancer cell lines with a dose-dependent response .
Study CInvestigate neuroprotective effectsShowed reduction in neuronal death in models of oxidative stress, indicating potential for neurodegenerative disease treatment .

Mecanismo De Acción

The mechanism of action of 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Halogenated Aryl Groups
  • 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (): The 2-fluorophenyl group reduces steric hindrance compared to the 3-chloro-4-fluorophenyl analog. This compound demonstrated moderate activity in hydrazone derivatives (T1–T12) but lower binding affinity in PARP inhibition assays than bulkier halogenated analogs .
  • Reported cytotoxicity against AGS cells was moderate (IC₅₀ ~10 µM), suggesting halogen position impacts potency .
  • 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one () :
    The para-chloro substituent enhances lipophilicity (logP ~2.8) compared to fluoro analogs, improving membrane permeability but possibly reducing solubility .
Non-Halogenated Aryl Groups
  • 6-(4-Phenylpiperazin-1-yl)pyridazin-3(2H)-one () :
    Lacking halogens, this analog shows weaker binding to PARP-1 (ΔG ~-10 kcal/mol vs. -13.71 kcal/mol for 3-chloro-4-fluorophenyl derivatives) .

Core Structure Modifications

Pyridazinone vs. Phthalazinone
  • 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281) (): Replacing pyridazinone with phthalazinone increases PARP-1/2 inhibition (IC₅₀ <10 nM) due to enhanced π-stacking with Tyr472. However, the bulkier core reduces solubility compared to pyridazinone derivatives .
Substituents on the Pyridazinone Ring
  • 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one () :
    A phenyl group at position 2 raises the melting point (306°C) and crystallinity, whereas the ethyl group in the target compound lowers melting points (~250–270°C) but improves bioavailability .
  • 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone (): The morpholinyl group at position 6 enhances water solubility (logP ~1.5) but reduces cellular uptake compared to lipophilic halogenated aryl groups .

Physicochemical and Pharmacokinetic Properties

Compound Substituents (Pyridazinone/Piperazine) logP Melting Point (°C) Solubility (mg/mL)
Target Compound 2-Ethyl / 3-Chloro-4-fluorophenyl ~3.1 250–270* 0.8 (PBS)
6-(4-(2-Fluorophenyl)piperazine-1-yl) 2-Ethyl / 2-Fluorophenyl ~2.5 220–240 1.2 (PBS)
6-(4-(4-Chlorophenyl)piperazine-1-yl) 2-Methyl / 4-Chlorophenyl ~3.4 290–310 0.5 (PBS)
AZD2281 () Phthalazinone / 3-Fluoro-4-chlorophenyl ~2.8 180–200 1.5 (DMSO)

*Estimated based on analog data .

Actividad Biológica

6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone class, notable for its diverse biological activities and potential therapeutic applications. This compound integrates a piperazine moiety with a chlorofluorophenyl group, enhancing its pharmacological properties. It has garnered attention in medicinal chemistry, particularly for its interactions with monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClFN4O2C_{17}H_{18}ClFN_4O_2, with a molecular weight of 364.8 g/mol. The presence of the carbonyl group in the piperazine moiety and the pyridazinone structure allows for various chemical reactions, contributing to its biological activity.

PropertyValue
Common Name6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one
CAS Number1049527-42-5
Molecular FormulaC_{17}H_{18}ClFN_4O_2
Molecular Weight364.8 g/mol

Inhibition of Monoamine Oxidase

Research has highlighted the compound's significant inhibitory effects on MAO-A and MAO-B enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. In particular, studies have shown that derivatives similar to this compound exhibit potent MAO-B inhibition:

  • IC50 Values : The compound's analogs have demonstrated IC50 values as low as 0.013 µM for MAO-B, indicating strong inhibitory potency. Comparatively, other derivatives showed IC50 values ranging from 0.039 µM to higher values depending on structural modifications .

Selectivity and Reversibility

The selectivity indices for MAO-B inhibition are notably high, suggesting that these compounds could be developed as lead candidates for treating neurodegenerative disorders like Alzheimer's disease. The reversibility studies indicate that the inhibition by these compounds is competitive and can be reversed, which is advantageous for therapeutic applications .

The mechanism by which 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one exerts its biological effects involves binding to specific receptors or enzymes. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and selectivity towards MAO enzymes, leading to altered neurotransmitter levels in the brain.

Case Studies

Several studies have explored the biological activities of this compound and its analogs:

  • Study on Neuroprotective Effects : A study demonstrated that compounds with similar structures protect neuronal cells from oxidative stress by inhibiting MAO-B activity, thus preventing the degradation of neuroprotective neurotransmitters .
  • Cytotoxicity Evaluation : Research involving L929 fibroblast cells indicated that while some derivatives were cytotoxic at higher concentrations, others, including this compound, exhibited minimal cytotoxic effects even at elevated doses (IC50 > 120 µM), suggesting a favorable safety profile for therapeutic use .

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., distinguishing piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with chlorine/fluorine substituents .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, especially for the piperazine-pyridazinone linkage .

Basic: How can reaction conditions be optimized for introducing the piperazine-carbonyl moiety?

Methodological Answer:
Optimization focuses on yield and purity:

  • Solvent Selection : Dichloromethane (DCM) or THF is preferred for acylation due to their inertness and ability to dissolve polar intermediates .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions (e.g., hydrolysis).
  • Stoichiometry : Use a 1.2:1 molar ratio of carbonylating agent to piperazine to ensure complete conversion .
  • Workup Strategies : Extract unreacted starting materials with saturated NaHCO₃, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how should conflicting data be interpreted?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays. For example, FAAH modulation can be assessed via substrate hydrolysis (e.g., anandamide degradation) .
  • Cellular Viability Assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HCT-116 or MCF-7) to screen for cytotoxicity .

Q. Addressing Data Contradictions :

  • Structural Analogs : Compare activity with analogs like N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide to identify substituent-specific effects. Fluorine at the para-position may enhance membrane permeability but reduce target specificity .
  • Assay Variability : Control for batch-to-batch differences in cell lines or enzyme preparations. Validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Advanced: How does the substitution pattern on the piperazine ring influence pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability by reducing oxidative dealkylation of the piperazine ring. For example, 3-chloro-4-fluoro substitution improves plasma half-life in rodent models .
  • Steric Effects : Bulky groups at the para-position of the phenyl ring (e.g., tert-butyl) may hinder target engagement, as seen in analogs with reduced FAAH inhibition .
  • SAR Studies : Use molecular docking to map interactions. The carbonyl group often forms hydrogen bonds with catalytic residues (e.g., Ser241 in FAAH), while the ethyl group on pyridazinone modulates lipophilicity .

Advanced: How can researchers resolve contradictions in biological data from structural analogs?

Methodological Answer:

  • Meta-Analysis of Published Data : Compare results from analogs like 1-(4-fluorobenzyl)piperazine derivatives. Note that conflicting cytotoxicity data may arise from differences in cell line genetic backgrounds or assay endpoints .
  • Computational Modeling : Perform MD simulations to assess binding mode consistency. For example, piperazine flexibility may lead to divergent poses in homologous targets .
  • Experimental Validation : Synthesize and test key analogs under standardized conditions. For instance, replacing the 3-chloro-4-fluorophenyl group with a 2,4-difluorophenyl moiety could clarify steric vs. electronic contributions .

Advanced: What strategies are effective for improving aqueous solubility without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the ethylpyridazinone moiety, which hydrolyze in vivo .
  • Cocrystallization : Screen with coformers like succinic acid to enhance dissolution rates. This approach succeeded with related piperazine-carboxamide compounds .
  • Structural Modifications : Replace the ethyl group with a hydrophilic substituent (e.g., hydroxyethyl), as demonstrated in 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity probes (e.g., diazirine tags) to capture interacting proteins in cell lysates .
  • Thermal Shift Assays (TSA) : Monitor target protein melting temperature shifts upon compound binding .
  • In Vivo Imaging : Radiolabel the compound with ¹⁸F (via the fluorophenyl group) for PET imaging in disease models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.